REACTION_CXSMILES
|
Br[C:2]1[C:3](N)=[N:4][CH:5]=[C:6](Br)N=1.[CH2:10]([O:12][CH:13]([O:22][CH2:23][CH3:24])[C:14]1[CH:21]=[CH:20]C(C=O)=[CH:16][CH:15]=1)[CH3:11].[BH4-].[Na+]>CO>[CH2:23]([O:22][CH:13]([O:12][CH2:10][CH3:11])[C:14]1[CH:15]=[CH:16][C:6]([CH2:5][NH:4][CH:3]2[CH2:2][CH2:13][O:12][CH2:10][CH2:11]2)=[CH:20][CH:21]=1)[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(N1)Br)N
|
Name
|
|
Quantity
|
196.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=O)C=C1)OCC
|
Name
|
|
Quantity
|
3.922 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aldimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 24° C. and 27° C. by mean of an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1M NaOH (1 L)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between brine (2.5 L) and TBDME (4 L
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude mixture was redissolved in DCM (2 L)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)CNC1CCOCC1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252.99 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 183.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |